molecular formula C26H26N2O2 B2748587 [1-(tert-butyl)-1H-pyrazol-4-yl]{1-[(4-methylbenzyl)oxy]-2-naphthyl}methanone CAS No. 955963-22-1

[1-(tert-butyl)-1H-pyrazol-4-yl]{1-[(4-methylbenzyl)oxy]-2-naphthyl}methanone

Cat. No.: B2748587
CAS No.: 955963-22-1
M. Wt: 398.506
InChI Key: JSLWMYNKBKGWMJ-UHFFFAOYSA-N
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Description

The compound [1-(tert-butyl)-1H-pyrazol-4-yl]{1-[(4-methylbenzyl)oxy]-2-naphthyl}methanone is a complex organic molecule featuring a pyrazole ring substituted with a tert-butyl group and a naphthyl methanone moiety linked via a 4-methylbenzyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(tert-butyl)-1H-pyrazol-4-yl]{1-[(4-methylbenzyl)oxy]-2-naphthyl}methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation using tert-butyl halides in the presence of a strong base like sodium hydride.

    Formation of the Naphthyl Methanone Moiety: This can be achieved by Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride.

    Ether Formation: The final step involves the formation of the ether linkage between the 4-methylbenzyl group and the naphthyl methanone moiety, typically using Williamson ether synthesis conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can target the carbonyl group in the naphthyl methanone moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.

    Reduction: Corresponding alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

The compound’s structural features may allow it to interact with biological macromolecules, making it a candidate for studies in enzyme inhibition or receptor binding.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for its potential anti-inflammatory or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of [1-(tert-butyl)-1H-pyrazol-4-yl]{1-[(4-methylbenzyl)oxy]-2-naphthyl}methanone would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes or receptors involved in key biological pathways, and the pathways affected would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Uniqueness

The uniqueness of [1-(tert-butyl)-1H-pyrazol-4-yl]{1-[(4-methylbenzyl)oxy]-2-naphthyl}methanone lies in its combination of a pyrazole ring with a naphthyl methanone moiety and a tert-butyl group. This combination of structural features can impart unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1-tert-butylpyrazol-4-yl)-[1-[(4-methylphenyl)methoxy]naphthalen-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c1-18-9-11-19(12-10-18)17-30-25-22-8-6-5-7-20(22)13-14-23(25)24(29)21-15-27-28(16-21)26(2,3)4/h5-16H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLWMYNKBKGWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=CC3=CC=CC=C32)C(=O)C4=CN(N=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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